Esomeprazole magnesium salt is a pharmaceutical compound derived from esomeprazole, which is a proton pump inhibitor used primarily to treat gastroesophageal reflux disease and other conditions involving excessive stomach acid. Esomeprazole is the S-enantiomer of omeprazole, and its magnesium salt form enhances solubility and stability, making it suitable for various formulations. The compound is classified under the category of proton pump inhibitors, which function by inhibiting the hydrogen-potassium ATPase enzyme system at the surface of the gastric parietal cells, thereby reducing gastric acid secretion.
Esomeprazole magnesium is sourced from the synthesis of esomeprazole combined with magnesium salts. The classification of this compound falls within the therapeutic category of gastrointestinal agents, specifically proton pump inhibitors. It is recognized for its effectiveness in treating acid-related disorders and is often prescribed in both tablet and injectable forms.
The synthesis of esomeprazole magnesium typically involves several methods that include:
One notable method described in patent literature involves dissolving esomeprazole potassium in water, followed by the addition of a benign solvent such as methanol. An inorganic magnesium salt solution is then introduced gradually while maintaining specific temperature conditions (35-50 °C) to promote crystallization. This process enhances yield and crystallinity, resulting in a product that is easier to filter and dry .
The molecular formula for esomeprazole magnesium is . The structure consists of a benzimidazole core with a sulfoxide functional group, which contributes to its pharmacological activity.
The primary chemical reaction involved in the formation of esomeprazole magnesium includes:
The synthesis process must be carefully controlled to avoid unwanted side reactions that could lead to impurities or lower yields. For instance, maintaining appropriate pH levels during salification is crucial for maximizing product purity .
Esomeprazole exerts its pharmacological effects by irreversibly binding to the hydrogen-potassium ATPase enzyme system located in the gastric parietal cells. This binding inhibits the final step of gastric acid production, leading to decreased acidity in the stomach.
Relevant data indicates that hydration levels significantly affect both solubility and stability profiles, making careful formulation essential for therapeutic efficacy .
Esomeprazole magnesium is primarily used in clinical settings for:
The core synthetic challenge for esomeprazole ((S)-omeprazole) lies in achieving high enantioselectivity at the sulfoxide chiral center. Industrial routes predominantly employ asymmetric catalysis using titanium(IV) alkoxides and chiral diol ligands. The modified Kagan oxidation protocol utilizes titanium tetraisopropoxide (Ti(OiPr)₄), (R,R)-(−)-diethyl tartrate (DET), and N,N-diisopropylethylamine (DIPEA) to convert prochiral omeprazole sulfide (4.1.9) directly to esomeprazole with enantiomeric excess (ee) values exceeding 99.4% [1] [6]. This system exploits the Lewis acidic titanium center to coordinate both the sulfide substrate and the hydroperoxide oxidant (e.g., tert-butyl hydroperoxide, TBHP), with the chiral tartrate dictating the approach trajectory to favor S-sulfoxide formation [6].
Critical parameters include:
Table 1: Catalytic Asymmetric Oxidation Conditions and Outcomes
| Catalyst System | Oxidant | Temperature (°C) | Reaction Time (h) | ee (%) | Yield (%) | |
|---|---|---|---|---|---|---|
| Ti(OiPr)₄/(R,R)-DET/DIPEA | TBHP (70% aq.) | 5–10 | 2.0–2.5 | 99.43–99.65 | 88.2–93.2 | [6] |
| Ti(OiPr)₄/(R,R)-DET | Cumene hydroperoxide | 25 | 4 | 94.0 | 85.0 | [1] |
Alternative routes like biocatalytic oxidation exist but face scalability limitations due to enzyme stability and reaction throughput [6].
Esomeprazole magnesium salt formation is a crystallization-driven process governed by magnesium's affinity for nitrogen and oxygen donors. Single-crystal X-ray diffraction reveals that in the tetrahydrate solvate (space group P6₃), magnesium adopts an octahedral coordination sphere: each Mg²⁺ ion binds to three esomeprazole anions via the benzimidazolate N3 nitrogen and sulfoxide oxygen atoms, alongside three water molecules [2]. This results in a trinuclear complex with the formula [Mg₃(Esomeprazole)₆(H₂O)₆]·4H₂O·2C₄H₉OH, demonstrating that esomeprazole acts as a bidentate chelating ligand [2].
Hydration stability is critically influenced by crystallization conditions:
Table 2: Hydration States and Stability of Esomeprazole Magnesium
| Hydrate Form | Coordination Solvents | Thermodynamic Stability | Water Solubility (mg/mL) | Crystallization Solvent |
|---|---|---|---|---|
| Trihydrate | 3 H₂O (stoichiometric) | High (ΔG = −210 kJ/mol) | 1.2 | Methanol/Water [3] |
| Tetrahydrate (butanol solvate) | 4 H₂O + 0.3 BuOH | Moderate | 2.8 | 1-Butanol/Water [2] |
| Dihydrate Form B | 2 H₂O | Low | 4.5 | Ethanol/Water [3] |
The choice between synthesizing racemic omeprazole followed by resolution versus direct enantioselective esomeprazole synthesis impacts yield, cost, and purity.
Economic analyses confirm enantioselective routes reduce production costs by 20–30% despite noble catalyst expenses, primarily through yield enhancement and waste minimization [6].
Scale-up of esomeprazole magnesium synthesis necessitates stringent control over crystallization kinetics, solvent selection, and impurity suppression. Key process refinements include:
Temperature Cycling: Repeated warming (40°C) and cooling (5°C) cycles in methanol/water improve crystal habit and reduce solvent entrapment [3].
Impurity Profiling and Control:Major impurities arise from over-oxidation (sulfone), hydrolysis (pyridine N-oxide), and residual solvents. Mitigation strategies include:
Table 3: Critical Quality Attributes and Process Controls in Manufacturing
| Critical Quality Attribute | Acceptance Criterion | Process Control Strategy |
|---|---|---|
| Enantiomeric excess (ee) | ≥99.0% | Chiral catalyst loading (5–7 mol%), DIPEA (1.1 equiv.), reaction T = 5–10°C [6] |
| Sulfone impurity | ≤0.15% | TBHP stoichiometry (1.0–1.05 equiv.), reaction time ≤2.5 h [1] |
| Residual solvents | ≤3000 ppm (methanol) | Toluene displacement washes, vacuum drying (40°C/20 mbar) [3] |
| Crystal form | Trihydrate | Crystallization from MeOH/H₂O (4:1), slow cooling (0.5°C/min) [3] |
These optimizations enable commercial batches exceeding 500 kg with chemical purity ≥98.5% and chiral purity ≥99.5% [3] [6].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6